Bassianolone

Descripción

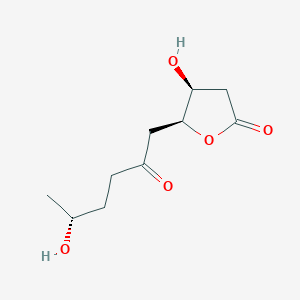

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H16O5 |

|---|---|

Peso molecular |

216.23 g/mol |

Nombre IUPAC |

(4S,5S)-4-hydroxy-5-[(5R)-5-hydroxy-2-oxohexyl]oxolan-2-one |

InChI |

InChI=1S/C10H16O5/c1-6(11)2-3-7(12)4-9-8(13)5-10(14)15-9/h6,8-9,11,13H,2-5H2,1H3/t6-,8+,9+/m1/s1 |

Clave InChI |

ZTRQRDNTNXPRFW-YEPSODPASA-N |

SMILES isomérico |

C[C@H](CCC(=O)C[C@H]1[C@H](CC(=O)O1)O)O |

SMILES canónico |

CC(CCC(=O)CC1C(CC(=O)O1)O)O |

Sinónimos |

assianolone cephalosporolide C |

Origen del producto |

United States |

Natural Occurrence and Biological Origin

Ecological Niche and Distribution of Producer Fungi

Habitat and Environmental Factors Influencing Production

The fungi that produce bassianolone and related compounds are widespread in various ecosystems. Beauveria bassiana is found globally in different habitats, including temperate and tropical regions. frontiersin.orgresearchgate.net It is commonly isolated from soil and infected insects. frontiersin.orgnih.gov The soil environment is considered a significant niche for the production of entomotoxic compounds due to the intense competition among microorganisms. nih.gov

Several environmental factors can influence the production of secondary metabolites like this compound. These include nutrient availability, temperature, light, and pH. nih.gov For example, studies have shown that the transcription factor BbPacC, which is responsive to ambient pH, is involved in regulating the production of this compound B in B. bassiana. nih.govpensoft.net Specifically, the deletion of the gene encoding this transcription factor can lead to an increased production of this compound B. nih.gov This indicates that the chemical output of the fungus is closely linked to its environmental conditions.

Endophytic and Entomopathogenic Lifestyles of Producer Organisms

Beauveria bassiana and other related fungi exhibit both endophytic and entomopathogenic lifestyles. bepls.commdpi.comfrontiersin.orgnih.gov As an entomopathogen, it infects and kills a wide variety of insect pests. indogulfbioag.com This pathogenic activity is in part due to the production of secondary metabolites that can have insecticidal properties. frontiersin.org

In addition to its role as an insect pathogen, B. bassiana can also live as an endophyte, residing within plant tissues without causing any apparent harm to the host plant. mdpi.comfrontiersin.orgnih.govplantprotection.pliobc-wprs.org This endophytic relationship can be beneficial for the plant, as the fungus can help protect it from insect herbivores and even plant pathogens. mdpi.comfrontiersin.org The ability of B. bassiana to colonize plants endophytically has been demonstrated in a variety of crops, including tomato, cotton, and grapevine. mdpi.comfrontiersin.orgiobc-wprs.org The fungus can be introduced into plants through various methods, such as seed treatment, soil drenching, or foliar sprays. mdpi.comnih.gov The endophytic colonization of plants by B. bassiana highlights the complex ecological roles of this fungus beyond its direct interaction with insects. researchgate.netnih.gov

Biosynthesis and Metabolic Pathways

Precursor Status and Biogenetic Relationships

Bassianolone is not an end-product of its metabolic route but serves as a crucial intermediate, leading to the formation of other related compounds. nih.gov

Research has firmly established that this compound is the direct antimicrobial precursor to cephalosporolides E and F. informaticsjournals.co.inresearchfeatures.com These compounds were unexpectedly found together during the fermentation of Beauveria bassiana under low-nitrogen conditions. nih.gov While cephalosporolides E and F exhibit no antimicrobial activity, this compound shows significant inhibitory action against various microbes. nih.govinformaticsjournals.co.in The conversion of this compound into cephalosporolides E and F can occur through spiroketalization, a process that can be facilitated in the laboratory by passing it through silica (B1680970) gel. researchgate.net This transformation confirms the chemical and biogenetic link between these molecules.

The co-occurrence of this compound and other related metabolites suggests a shared biosynthetic origin. A proposed biogenetic pathway posits the existence of a short-lived intermediate, termed "pre-bassianolone". informaticsjournals.co.in This hypothetical precursor is thought to derive from the polyketide pathway. informaticsjournals.co.in From pre-bassianolone, the pathway is believed to diverge, leading to the formation of (+)-bassianolone on one branch and potentially other related metabolites like cephalosporolide C on another. informaticsjournals.co.inwikipedia.org This model provides a framework for understanding how these structurally related but functionally distinct molecules are generated from a common starting point. wikipedia.org

Enzymatic Machinery and Biosynthetic Gene Clusters (BGCs)

The synthesis of complex natural products like this compound is orchestrated by specialized enzymes encoded by genes clustered together in the fungal genome.

The biosynthesis of this compound is understood to originate from the polyketide pathway, which implies that the core enzymatic machinery involves a Polyketide Synthase (PKS) . informaticsjournals.co.inauckland.ac.nz PKSs are large, multi-domain enzymes that construct complex carbon chains from simple acyl-CoA precursors in an assembly-line fashion. auckland.ac.nzdntb.gov.ua While this compound is recognized as a polyketide-derived lactone, the specific PKS responsible for its assembly has not been explicitly identified or characterized in the available literature. Similarly, the downstream enzymes that would modify the initial polyketide chain—such as reductases, dehydratases, or tailoring enzymes that finalize the this compound structure—remain to be fully elucidated.

The genes encoding the enzymes for a specific metabolic pathway are typically located together in a Biosynthetic Gene Cluster (BGC) . researchgate.netmdpi.com This co-location facilitates the coordinated regulation of the entire pathway. uniprot.org While the genomes of entomopathogenic fungi like Beauveria bassiana are known to be rich in BGCs for secondary metabolites, the specific cluster for this compound and the cephalosporolides has not been definitively identified and described. dntb.gov.ua Analysis of the B. bassiana genome has revealed BGCs for other compounds such as bassianolide (B19859) and oosporein, but the cluster containing the putative PKS and modifying enzymes for this compound biosynthesis awaits detailed genomic characterization. cabidigitallibrary.org

Regulation of Biosynthesis

The production of this compound is not constitutive but is controlled by a network of regulatory factors that respond to environmental signals. Research in Beauveria bassiana has identified a key transcription factor involved in this process. The pH-responsive transcription factor PacC has been shown to be involved in regulating the production of this compound B. Studies have revealed that the deletion of the BbpacC gene leads to a significant increase in the production of this compound B, indicating that PacC typically functions to repress the biosynthesis of this compound under certain conditions. This regulatory mechanism allows the fungus to control the allocation of resources towards producing specific secondary metabolites in response to changes in ambient pH.

Table of Research Findings on this compound Biosynthesis

| Aspect | Key Finding | Organism | Significance |

|---|---|---|---|

| Precursor Status | This compound is the direct precursor to Cephalosporolides E and F. nih.govinformaticsjournals.co.inresearchgate.net | Beauveria bassiana | Establishes a clear biogenetic link between these natural products. |

| Biogenetic Pathway | A pathway involving a hypothetical "pre-bassianolone" derived from polyketides is proposed. informaticsjournals.co.inwikipedia.org | Beauveria bassiana | Provides a theoretical model for the origin of this compound and related compounds. |

| Enzymatic Class | Biosynthesis is mediated by a Polyketide Synthase (PKS). informaticsjournals.co.in | Fungi | Classifies this compound as a polyketide, guiding future enzyme discovery efforts. |

| Regulation | The transcription factor PacC negatively regulates this compound B production. | Beauveria bassiana | Reveals a specific molecular switch (pH-dependent) controlling biosynthesis. |

Table of Mentioned Compounds

| Compound Name |

|---|

| (+)-bassianolone |

| This compound |

| This compound B |

| Cephalosporolide C |

| Cephalosporolide E |

| Cephalosporolide F |

| Oosporein |

| PacC |

Transcriptional Regulation and Regulatory Elements (e.g., pH-responsive transcription factors like BbPacC)

A key regulatory element in the production of this compound is the transcription factor BbPacC. nih.gov This protein is a crucial component of the fungal ambient pH-responsive regulatory system. nih.govrsc.org Research has demonstrated that BbPacC is directly involved in regulating the production of this compound B. pensoft.net Specifically, the loss or deletion of the gene encoding BbPacC in B. bassiana results in the production of a yellow-colored compound identified as this compound B. nih.govrsc.org This occurs while the production of other secondary metabolites, such as the insecticidal compound dipicolinic acid and oxalic acid, is simultaneously eliminated. nih.govrsc.orgresearchgate.net This indicates that BbPacC functions as a repressor for the this compound B biosynthetic pathway while acting as an activator for others.

Table 1: Effect of BbPacC Deletion on Secondary Metabolite Production in Beauveria bassiana

| Metabolite | Effect of ΔBbpacC Mutation | Reference |

|---|---|---|

| This compound B | Production initiated; significant (>20-fold) increase | researchgate.netnih.govrsc.org |

| Dipicolinic Acid | Production eliminated | nih.govrsc.orgresearchgate.net |

| Oxalic Acid | Production eliminated | nih.govresearchgate.net |

| Oosporein | Production positively regulated by BbPacC (deletion abolishes production) | nih.govresearchgate.net |

Environmental and Nutritional Modulators of Production

The production of secondary metabolites in fungi is intricately linked to external cues, with environmental and nutritional factors acting as significant modulators. nih.govresearchgate.net The synthesis of these compounds is influenced by a range of conditions including ambient pH, temperature, nutrient availability, and physical stressors. nih.govnih.gov

Nutritional factors are also critical in dictating metabolic output. This compound B has been identified as a biosynthetic intermediate of cephalosporolides. rsc.orgresearchgate.net Notably, the production of cephalosporolides E and F by Beauveria bassiana was observed specifically under sulfur-limiting conditions. rsc.orgresearchgate.net This suggests that the availability of sulfur can modulate the metabolic flux, determining whether this compound B accumulates or is further processed into other compounds. The composition of the culture media, particularly the sources of carbon and nitrogen, is known to greatly affect secondary metabolite production in B. bassiana, as seen with compounds like oosporein, whose synthesis is highly dependent on nutrient compositions and pH values. nih.govresearchgate.net

Table 2: Influence of Environmental and Nutritional Factors on this compound Production

| Modulator | Condition | Observed Effect | Reference |

|---|---|---|---|

| pH (via genetic modification) | Deletion of pH-responsive gene BbpacC | Production of this compound B is induced/greatly enhanced | researchgate.netnih.govrsc.org |

| Nutrient Availability (Sulfur) | Sulfur-limiting conditions | This compound B acts as an intermediate in the production of Cephalosporolide E and F | rsc.orgresearchgate.net |

| Temperature | Optimal at 25°C for general metabolite production | Influences overall metabolic activity and growth | researchgate.net |

Structural Analogs and Chemical Modifications in Research

Naturally Occurring Derivatives and Related Compounds

Research into the metabolome of the fungus Beauveria bassiana and other related species has led to the discovery of several compounds structurally related to bassianolone. These include direct derivatives and other metabolites sharing a common biogenetic origin.

Beyond this compound itself, Beauveria bassiana produces other related metabolites. One such analog is this compound B.

Identification and Regulation : this compound B has been identified as a yellow-colored pigment produced by B. bassiana. nih.gov Its biosynthesis is reportedly regulated by the pH-responsive transcription factor PacC. nih.govpensoft.net The deletion of the gene encoding for PacC in B. bassiana led to the identification of this compound B, which was found to be an intermediate in the cephalosporolide biosynthetic pathway. nih.gov

Biological Context : Culture filtrates of B. bassiana containing this compound B have shown toxicity towards the larvae of the mealworm beetle, Tenebrio molitor. scispace.com

The isolation of these natural analogs is typically achieved through standard mycological and chemical techniques. This involves culturing the fungus on suitable media (e.g., Sabouraud Dextrose Agar), followed by extraction of the culture broth and mycelium with organic solvents. scispace.comscielo.org.mx Characterization and identification rely on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). pensoft.netresearchgate.net

This compound is part of a larger family of related metabolites, many of which feature furan (B31954) or lactone rings. The study of these compounds provides insight into the biosynthetic machinery of the producing organisms.

Co-metabolites : During the initial isolation of this compound, a new furan metabolite was also identified, suggesting a shared biogenetic pathway. researchgate.netresearchgate.net Research on different isolates of B. bassiana has revealed the production of various furan compounds, including 2-Furan, 2-Furanmethanol, and 5-Hydroxymethylfurfural. oup.com Another identified derivative is 5-Oxotetrahydrofuran-2-carboxylic acid. oup.com

Biosynthetic Precursors and Downstream Products : this compound is considered a biosynthetic precursor to the ten-membered lactones, cephalosporolides E and F. pensoft.netresearchgate.netugr.es The proposed biogenesis suggests that a precursor, pre-bassianolone, gives rise to both this compound and other related furan structures. researchgate.net More broadly, the cephalosporolide family includes numerous structurally similar compounds, such as cephalosporolides C, D, and J. oup.comscielo.br

Table 1: Selected Naturally Occurring Compounds Related to this compound

| Compound Name | Producing Organism (Example) | Structural Relationship to this compound | Reference(s) |

|---|---|---|---|

| This compound B | Beauveria bassiana | Analog; intermediate in cephalosporolide pathway | nih.govpensoft.net |

| Cephalosporolide C | Acremonium aphidicola | Now considered to be the correct structure for this compound | researchgate.netoup.com |

| Cephalosporolide E | Beauveria bassiana | Derives from this compound via rearrangement | researchgate.netbasf.com |

| Cephalosporolide F | Beauveria bassiana | Derives from this compound via rearrangement | researchgate.netbasf.com |

| Furan metabolite (unnamed) | Beauveria bassiana | Co-metabolite with shared biogenetic pathway | researchgate.net |

| 5-Oxotetrahydrofuran-2-carboxylic acid | Beauveria bassiana | Derivative | oup.com |

Semi-Synthetic Derivatization for Research Purposes

The chemical modification of natural products is a fundamental strategy in medicinal chemistry and chemical biology. rsc.org For this compound, semi-synthetic derivatization has been pivotal, not for developing new therapeutic agents, but for fundamental research, most notably the definitive confirmation of its chemical structure.

Several chemical reactions have been applied to this compound to probe its structure and reactivity. These transformations are key components of its structural elucidation journey.

Acetylation : To facilitate structural analysis by NMR, this compound was converted to its diacetate derivative. researchgate.net This strategy of creating derivatives is common in natural product chemistry to improve stability or solubility and to provide additional data points for spectroscopic analysis. researchgate.net The comparison between the diacetate of the isolated natural product and that of synthetic Cephalosporolide C was a critical step in revising the structure. oup.com

Acid-Catalyzed Dehydrative Rearrangement : Treatment of this compound with acid was found to induce a dehydrative rearrangement, yielding a mixture of Cephalosporolide E and Cephalosporolide F. basf.com This reactivity highlights the chemical relationship between these natural products.

Silica-Promoted Spirocyclization : When passed through a silica (B1680970) gel column, this compound undergoes spirocyclization, further demonstrating the molecule's inherent reactivity and its connection to the spiroketal-containing cephalosporolides. researchgate.net

Structure-activity relationship (SAR) studies systematically modify a molecule's structure to understand how these changes affect its biological or chemical properties. scielo.org.mx In the case of this compound, these studies were instrumental in correcting its initially misassigned structure.

The research that ultimately led to the structural revision of this compound is a prime example of using synthesis and derivatization to solve a complex chemical puzzle. Researchers noted that the reported NMR spectra for three supposedly different natural products—Cephalosporolide C, Cephalosporolide J, and this compound—were identical. researchgate.netoup.com This observation prompted a hypothesis that all three shared the same structure: that of Cephalosporolide C. oup.com

To test this, a multi-pronged approach involving synthesis and computational chemistry was employed:

Total Synthesis : The proposed structure for Cephalosporolide J was synthesized. Its NMR spectrum was found to be identical to that of synthetic Cephalosporolide C, supporting the idea that they were the same compound. oup.com

Chemical Derivatization : A diacetate derivative of authentic Cephalosporolide C was prepared and its NMR data were compared to the published data for this compound diacetate. The spectra were identical, providing strong evidence that "this compound" was, in fact, Cephalosporolide C. oup.com

Computational Analysis : The predicted ¹³C NMR chemical shifts for the originally proposed structure of this compound were calculated using DFT (Density Functional Theory) methods. These theoretical values showed a poor correlation with the experimental NMR data. In contrast, the calculated shifts for the Cephalosporolide C structure showed an excellent correlation. researchgate.netoup.com

This comprehensive investigation, combining chemical transformations and the synthesis of related analogs, conclusively demonstrated that the natural product isolated and named this compound has the structure of Cephalosporolide C. researchgate.netoup.com This work underscores the power of synthetic and computational chemistry in the definitive structural elucidation of complex natural products.

Table 2: Chemical Modifications of this compound for Research

| Modification Strategy | Reagents/Conditions | Resulting Product(s) | Research Purpose | Reference(s) |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, Pyridine | This compound diacetate | Facilitate NMR analysis for structure elucidation | researchgate.netoup.com |

| Dehydrative Rearrangement | Acid catalysis | Cephalosporolide E and Cephalosporolide F | Probe reactivity; confirm structural relationships | basf.com |

| Spirocyclization | Silica gel chromatography | Spiroketal isomers | Demonstrate chemical conversion to related structures | researchgate.net |

Biological Activities and Mechanisms of Action Non Clinical Focus

Insecticidal Activity

Bassianolone is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. While B. bassiana is well-known for causing white muscardine disease in a wide array of insects, the specific roles of its many metabolites are an area of ongoing investigation. The insecticidal effect of the fungus is generally understood to be the result of a combination of mechanical penetration of the host cuticle and the subsequent action of various toxins and enzymes that disrupt host physiology. frontiersin.orgnih.gov

Direct studies detailing the insecticidal spectrum of purified this compound are limited in publicly available literature. Most research has focused on the pathogenicity of the entire Beauveria bassiana fungus or its crude extracts, which contain a cocktail of bioactive compounds. These studies have demonstrated efficacy against a broad range of insect pests.

For instance, extracts from B. bassiana have shown toxicity against the cotton leafworm (Spodoptera littoralis) and cotton aphid (Aphis gossypii). researchgate.net Various isolates of the fungus have also proven pathogenic to the larvae of the greater wax moth (Galleria mellonella) and the mealworm beetle (Tenebrio molitor), which are common model organisms for insect toxicology studies. researchgate.netresearchgate.netfrontiersin.org Furthermore, B. bassiana has been identified as a potent biocontrol agent against the invasive fall armyworm (Spodoptera frugiperda). nih.govresearchgate.net

Table 1: Insect Pests Susceptible to Beauveria bassiana (Producer of this compound) This table reflects the activity of the whole organism or its extracts, as specific data for purified this compound is limited.

The mechanisms through which B. bassiana metabolites, including potentially this compound, exert their toxic effects are multifaceted, involving disruption of the insect's nervous system, cellular processes, and immune response.

The specific molecular targets of this compound in insects have not yet been identified in scientific literature. However, based on the known mechanisms of other insecticides, including other fungal metabolites, several putative target sites can be hypothesized. Neuronal ion channels are the primary targets for a majority of small-molecule insecticides. drugbank.comyoutube.com These include:

Voltage-Gated Sodium Channels: These channels are crucial for the propagation of nerve impulses. Many insecticides, such as pyrethroids, act by keeping these channels open, which leads to hyperexcitation of the nervous system, paralysis, and death. ijbs.comnih.gov

GABA-Gated Chloride Channels: The neurotransmitter GABA (γ-aminobutyric acid) has an inhibitory function in the insect central nervous system. Insecticides that block these channels prevent the influx of chloride ions, leading to hyperexcitation and convulsions. youtube.comijbs.com

Nicotinic Acetylcholine Receptors (nAChRs): These receptors are involved in fast synaptic transmission. Insecticides like neonicotinoids bind to nAChRs, causing persistent stimulation and subsequent paralysis. youtube.comijbs.com

Odorant Receptors (ORs): Located in the insect's antennae, ORs are critical for detecting environmental cues. Disrupting these receptors can interfere with essential behaviors like finding food and mates, making them a target for developing novel pest control agents. frontiersin.orgnih.govresearchgate.net

While these sites are established targets for many insecticidal compounds, further research, such as receptor binding assays and electrophysiological studies, is required to determine if this compound interacts with any of them.

Infection by B. bassiana profoundly affects the cellular physiology of its insect host. A primary line of defense for insects is their cellular immune system, which relies on circulating blood cells called hemocytes. nih.gov Studies on B. bassiana infection reveal significant impacts on these cells.

Upon infection, a common response is a notable decrease in the total hemocyte count (THC) in the insect's hemolymph. tci-thaijo.orgnih.gov This reduction is believed to be due to the recruitment of hemocytes to form nodules and encapsulate the invading fungal cells, a key cellular immune response. nih.govtci-thaijo.org For example, in Aedes aegypti and Tenebrio molitor larvae, infection with B. bassiana leads to a reduction in THC and triggers hemocytes to adhere to and nodulate the fungal spores. nih.govresearchgate.net

Furthermore, some toxins produced by the fungus are known to directly damage host tissues. For instance, certain proteins can damage the epithelial cells of the insect's epidermis and trachea, which in turn leads to the infiltration of hemocytes and widespread injury. nih.gov As a metabolite produced within the host during infection, this compound may contribute to this cellular disruption, either by directly affecting cell viability or by interfering with the signaling pathways that regulate the immune response. However, direct experimental evidence linking this compound to these specific cellular effects is currently lacking.

Secondary metabolites produced by entomopathogenic fungi are widely considered to be critical virulence factors, which are molecules that enable the pathogen to infect and damage its host. frontiersin.orgnih.gov These toxins can facilitate the invasion process, suppress the host's immune system, and ultimately cause death. nih.govnih.gov For example, the bibenzoquinone oosporein, also produced by B. bassiana, acts as an immunosuppressor that helps the fungus colonize the host's hemocoel. nih.govnih.gov

The production of this compound by B. bassiana, a highly successful insect pathogen, strongly suggests its role as a component of the fungus's virulence machinery. researchgate.netnih.gov While studies have definitively established other cyclodepsipeptides like bassianolide (B19859) as significant virulence factors for B. bassiana through gene knockout experiments nih.gov, similar specific investigations into the contribution of this compound are needed to fully understand its importance during the infection process.

Molecular and Cellular Mechanisms of Insecticidal Action

Antimicrobial Activity

In addition to its presumed role in insect pathology, this compound has been identified as an antimicrobial compound. nih.gov Research has demonstrated its activity against both bacteria and fungi.

Specifically, early studies on the compound revealed that this compound completely inhibited the visible growth of the Gram-positive bacterium Staphylococcus aureus and the opportunistic pathogenic yeast Candida albicans. While this demonstrates a spectrum of antimicrobial activity, detailed quantitative data, such as the Minimum Inhibitory Concentration (MIC) values, for this compound are not extensively reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For context, other natural compounds and antibiotics can have MIC values against these organisms ranging from <1 µg/mL to over 100 µg/mL depending on the substance and microbial strain. nih.gov

Table 2: Known Antimicrobial Spectrum of this compound

The discovery of this compound as a precursor to other antimicrobial compounds, cephalosporolides E and F, further underscores its significance in the chemical ecology and biosynthetic pathways of Beauveria bassiana. researchgate.netnih.gov

Antifungal Properties

This compound has demonstrated notable antifungal activity against a range of fungal species. researchgate.net Research has shown that it can completely inhibit the visible growth of Candida albicans, a common human fungal pathogen. researchgate.net Additionally, this compound has been found to block the growth of Mucor rouxii and Schizosaccharomyces pombe. researchgate.net It also significantly reduces the growth of Saccharomyces cerevisiae and Yarrowia lipolytica. researchgate.net The antifungal properties of this compound are significant as there is a continuous need for new antifungal agents to combat fungal infections. nih.gov The ability of fungi to produce metabolites with antifungal activity is a key defense mechanism in their natural environments. nih.gov

Antibacterial Properties

In addition to its antifungal effects, this compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Studies have reported its effectiveness in completely inhibiting the visible growth of Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes, and Micrococcus luteus. researchgate.net While it shows strong action against these Gram-positive cocci, its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is less pronounced. researchgate.net The search for novel antibacterial compounds from natural sources like fungi is crucial in the face of increasing antibiotic resistance. nih.gov

Mechanisms Underlying Antimicrobial Effects

The precise mechanisms by which this compound exerts its antimicrobial effects are still under investigation. However, the general mechanisms of antimicrobial compounds from fungi often involve targeting essential cellular processes of the competing microbes. nih.govnih.gov These can include the inhibition of cell wall synthesis, disruption of cell membrane integrity, or interference with nucleic acid and protein synthesis. nih.govyoutube.com For instance, some fungal metabolites act similarly to penicillin by inhibiting enzymes crucial for cell wall biosynthesis. nih.gov Others can alter the permeability of the cell membrane, leading to leakage of cellular contents and cell death. youtube.com The selective action of this compound against Gram-positive bacteria and certain fungi suggests a specific mode of action that likely targets structures or pathways unique to these microorganisms. researchgate.net

Other Reported Bioactivities in Ecological Contexts

Beyond its direct antimicrobial properties, this compound plays a significant role in the ecological interactions of its producing fungus, Beauveria bassiana.

Role in Fungal Defense and Inter-Microbial Interactions

Fungi, being sessile organisms, rely on chemical defense as a primary strategy to compete for nutrients and protect themselves from other microorganisms. nih.gov The production of secondary metabolites like this compound is a key component of this defense. researchgate.net These compounds can inhibit the growth of competing bacteria and fungi in the surrounding environment, thus securing resources for the producing fungus. nih.govresearchgate.net This chemical warfare is a common feature of microbial communities, where interactions can be both antagonistic and synergistic. nih.govmdpi.com The production of antimicrobial compounds is a crucial factor in determining the outcome of these interspecies interactions. nih.gov

Contribution to Host Plant Interactions and Induced Resistance

Beauveria bassiana, the producer of this compound, is not only an entomopathogen but also an endophyte that can colonize various plant species without causing disease. nih.gov The presence of endophytic fungi like B. bassiana can have beneficial effects on the host plant, including enhanced growth and resistance to pests and diseases. nih.govresearchgate.net The secondary metabolites produced by the fungus are thought to play a role in these interactions. researchgate.net

Endophytic B. bassiana has been shown to induce systemic resistance in plants, a state of enhanced defensive capacity against a broad range of pathogens. nih.govresearchgate.netnih.gov This induced resistance can be triggered by microbial compounds and involves the activation of the plant's own defense pathways, often mediated by signaling molecules like jasmonic acid and ethylene. nih.govmdpi.com For example, B. bassiana has been reported to induce defense responses in tomato plants, leading to increased resistance against pests. nih.gov While the direct role of this compound in inducing systemic resistance has not been explicitly detailed, the production of bioactive metabolites by endophytic fungi is a recognized mechanism for enhancing plant defense. mdpi.comresearchgate.net

Advanced Methodologies for Research and Analysis

Isolation and Purification Techniques from Biological Matrices

The initial step in studying bassianolone produced by fungi, such as Beauveria bassiana, involves its extraction and purification from the fungal culture. researchgate.net This process is critical to obtain a pure sample for subsequent structural analysis and bioactivity screening.

Chromatography is a fundamental technique for separating the components of a mixture. umlub.pl In the context of this compound, various chromatographic methods are employed to isolate it from other fungal metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for the separation, identification, and quantification of compounds. hilarispublisher.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. tanta.edu.eg The separation is based on the differential partitioning of the compounds between the two phases. tanta.edu.eg For this compound, reversed-phase HPLC is often utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. tandfonline.com This method has been instrumental in the purification of this compound and its derivatives. tandfonline.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. hilarispublisher.com The sample is vaporized and carried by a gaseous mobile phase through a column containing a stationary phase. hilarispublisher.com While direct analysis of this compound by GC might be challenging due to its polarity and molecular weight, derivatization techniques can be employed to increase its volatility, allowing for GC-based separation and analysis. GC is often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities. nih.govplos.orgcabidigitallibrary.org

A general workflow for the chromatographic purification of this compound from a fungal extract would typically involve the following steps:

Initial Extraction: The fungal biomass or culture filtrate is extracted with a suitable organic solvent.

Preliminary Fractionation: The crude extract is subjected to column chromatography using silica (B1680970) gel or other sorbents to yield fractions with enriched concentrations of this compound.

Fine Purification: The enriched fractions are further purified using preparative HPLC to obtain pure this compound. hilarispublisher.com

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. tanta.edu.eg | Purification of this compound from crude fungal extracts; quantification of production yields. tandfonline.com |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. hilarispublisher.com | Analysis of this compound after derivatization to increase volatility; often used in conjunction with mass spectrometry (GC-MS). nih.govplos.orgcabidigitallibrary.org |

Modern drug discovery and metabolomics studies often require the rapid processing of a large number of samples. nih.gov High-throughput extraction (HTE) techniques are designed to automate and streamline the sample preparation process, increasing efficiency and reducing sample and solvent consumption. dntb.gov.ua These methods can be applied to the extraction of metabolites from various fungal strains or culture conditions to screen for this compound production. researchgate.net HTE workflows often involve miniaturized extraction formats, such as 96-well plates, and automated liquid handling systems. promega.co.uk The resulting extracts can then be directly analyzed by high-throughput screening assays or analytical techniques like LC-MS.

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For this compound, both ¹H NMR and ¹³C NMR spectra are crucial for its structural elucidation.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection capabilities of MS. nih.govplos.orgcabidigitallibrary.org It has been used for the metabolic profiling of Cordyceps bassiana, the fungus that produces this compound, to identify a wide range of metabolites. nih.govplos.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. tandfonline.com It allows for the direct analysis of complex mixtures, making it a valuable tool for metabolite profiling and the identification of this compound in fungal extracts. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental formula of the compound.

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govyoutube.com This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals of natural products can be challenging, a successful X-ray diffraction analysis provides unambiguous proof of the molecular structure. thieme-connect.com In the case of related compounds, X-ray analysis of a synthetic derivative confirmed the structure of cephalosporolide C, which was then correlated to this compound through NMR data. oup.com

Table 2: Spectroscopic and Spectrometric Methods for this compound Structural Elucidation

| Technique | Principle | Application for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. researchgate.net | Determination of the carbon-hydrogen framework, connectivity, and stereochemistry. Crucial for the structural revision of this compound. acs.orgoup.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. nih.gov | Identification and profiling of this compound and other metabolites in fungal extracts, particularly using LC-MS and GC-MS. researchgate.nettandfonline.comnih.govplos.org |

| X-ray Crystallography | Determines the 3D arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays. nih.govwikipedia.org | Unambiguous determination of the absolute configuration and conformation of crystalline derivatives, which helped confirm the revised structure of this compound. oup.comthieme-connect.com |

Computational Chemistry and Modeling

Computational approaches have become indispensable in modern chemical and biological research, offering insights that complement experimental data. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This computational tool is instrumental in confirming the three-dimensional structure of complex molecules like this compound. nih.gov DFT calculations can predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structure. nih.gov The theory is based on using the electron density to determine the properties of a many-electron system. wikipedia.org

Key applications of DFT in the structural confirmation of natural products include:

Prediction of NMR Parameters: Calculating ¹H and ¹³C NMR chemical shifts to match with experimental values.

Vibrational Analysis: Simulating infrared (IR) and Raman spectra to correspond with measured spectra.

Conformational Analysis: Determining the most stable conformations of flexible molecules in solution. nih.gov

These computational analyses provide a high level of confidence in the assigned structure of a natural product before proceeding with more resource-intensive research.

To understand how this compound interacts with biological targets at a molecular level, researchers employ molecular docking and molecular dynamics (MD) simulations. tanaffosjournal.ir

Molecular Docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This technique is used to screen for potential biological targets of this compound by computationally "docking" it into the binding sites of various proteins. The results can provide insights into the binding affinity and interaction modes. frontiersin.org

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of the this compound-protein complex over time. tanaffosjournal.ir These simulations can reveal:

The stability of the ligand-protein interaction. nih.gov

Key amino acid residues involved in binding. nih.gov

Conformational changes in the protein upon ligand binding. nih.gov

Together, these computational methods offer a powerful approach to hypothesize and investigate the mechanism of action of this compound, guiding further experimental validation. nih.govnih.gov

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are fundamental in understanding and manipulating the biosynthesis of natural products like this compound.

The biosynthetic pathway of a natural product is a series of enzymatic reactions that convert simple precursors into the final complex molecule. To elucidate this pathway for this compound, researchers can use gene deletion and overexpression techniques. d-nb.info

Gene Deletion: By systematically knocking out genes suspected to be involved in the biosynthetic cluster, researchers can observe the effect on this compound production. An accumulation of an intermediate metabolite or the complete absence of the final product can pinpoint the function of the deleted gene. mdpi.com

Gene Overexpression: Conversely, overexpressing a specific gene can lead to an increased yield of the final compound or an intermediate, further confirming its role in the pathway. frontiersin.orgnih.gov

These approaches were successfully used to elucidate the biosynthetic pathway of other complex fungal metabolites, providing a roadmap for similar studies on this compound. mdpi.comnih.gov

Once the biosynthetic genes for this compound are identified, they can be introduced into a more amenable host organism for production and further characterization. This process is known as heterologous expression. researchgate.netnih.gov

Commonly used heterologous hosts include:

Bacteria: Escherichia coli is a popular choice due to its rapid growth and well-understood genetics, though it may not be suitable for proteins requiring post-translational modifications. kuleuven.be Bacillus subtilis is an alternative that can secrete proteins and is generally regarded as safe. nexusacademicpublishers.com

Yeast: Saccharomyces cerevisiae and Pichia pastoris are eukaryotic hosts capable of performing some post-translational modifications and are often used for expressing fungal genes. nexusacademicpublishers.comfrontiersin.org

Filamentous Fungi: Using a different fungal host, such as Aspergillus nidulans, can also be effective for producing complex fungal metabolites. mdpi.com

Heterologous expression allows for the scalable production of this compound, facilitating detailed biochemical and pharmacological studies that might be limited by the low yields from its native producer. researchgate.net

Bioassay Development and In Vitro/In Vivo Research Models (Non-Human)

To evaluate the biological activity of this compound, a range of bioassays and research models are employed. veedalifesciences.com

Bioassays are essential tools for screening and characterizing the biological effects of a compound. veedalifesciences.com For this compound, these assays could be designed to measure various activities, such as antimicrobial, insecticidal, or cytotoxic effects. The development of a robust and sensitive bioassay is a critical first step in understanding the compound's therapeutic potential. mdpi.combioassay-online.com

In Vitro and In Vivo Research Models:

In vitro studies are conducted in a controlled environment outside of a living organism, such as in cell cultures. assaygenie.com These studies are crucial for initial screening and for investigating the mechanism of action at a cellular level. assaygenie.com For example, the effect of this compound could be tested on various cancer cell lines to assess its anti-proliferative activity.

The data generated from these models are vital for establishing the biological profile of this compound and for guiding its potential development as a lead compound for various applications. veedalifesciences.com

Standardized Bioassays for Insecticidal Activity

Insecticidal bioassays are fundamental for quantifying the biological activity of a compound against target pests. nih.gov These standardized methods ensure that results are reproducible and comparable across different studies. who.int While metabolites from Beauveria bassiana are recognized for their insecticidal properties, specific data from standardized bioassays on the purified compound this compound are not extensively detailed in the literature. researchgate.netnih.gov The general approaches used for testing such natural products involve several types of assays. nih.govnih.gov

Commonly employed standardized bioassays include diet-surface application or diet-blending methods, particularly for lepidopteran larvae. nih.gov Other methods like topical application, feeding deterrence, and repellence bioassays are also widely used to evaluate the insecticidal potential of plant extracts and fungal metabolites. nih.gov For instance, a topical application bioassay might measure the LD50 (the lethal dose required to kill 50% of a test population) of a compound. nih.gov Feeding deterrence assays measure the reduction in food consumption by an insect when a substance is present, while repellency bioassays assess the ability of a compound to drive insects away from a treated area. nih.gov

The selection of a bioassay method and insect model is crucial and can influence the observed activity. researchgate.net The development of standardized protocols is key to comparing the efficacy of different compounds and formulations. plos.org

Table 1: Common Standardized Bioassays for Insecticidal Activity

| Bioassay Type | Description | Key Metric(s) | Typical Target Insects |

| Diet Incorporation/Surface Contamination | The compound is mixed into the artificial diet or applied to its surface. Larvae are allowed to feed on the treated diet. nih.gov | Mortality Rate, LC50 (Lethal Concentration), Growth Inhibition | Lepidoptera (e.g., Spodoptera exigua), Coleoptera (e.g., Tribolium castaneum) nih.govresearchgate.net |

| Topical Application | A specific dose of the compound, dissolved in a solvent, is applied directly to the insect's body, typically the thorax or abdomen. nih.gov | Mortality Rate, LD50 (Lethal Dose) | Various, including Plutella xylostella and Spodoptera frugiperda nih.gov |

| Feeding Deterrence (Antifeedant) Bioassay | Insects are presented with a choice between treated and untreated food sources. The amount of food consumed from each is measured. nih.gov | Deterrent Coefficient, Feeding Inhibition | Lepidoptera, Coleoptera nih.gov |

| Repellence Bioassay | The preference of insects for a treated versus an untreated area is observed. nih.gov | Percentage Repellency | Hemiptera (e.g., aphids), Diptera (e.g., fruit flies) nih.govresearchgate.net |

In Vitro Models for Antimicrobial Activity

In vitro models are essential for the initial screening and characterization of the antimicrobial properties of compounds like this compound. nih.gov These methods provide quantitative data on a substance's ability to inhibit or kill microorganisms. nih.gov this compound has been identified as an antimicrobial precursor to other compounds and has demonstrated activity against certain microbes. researchgate.net

Standard in vitro techniques to assess antimicrobial efficacy include:

Agar (B569324) Diffusion Methods (Disk and Well Diffusion): These qualitative or semi-quantitative assays involve placing a compound on an agar plate previously inoculated with a target microorganism. The size of the inhibition zone around the compound indicates its antimicrobial activity. nih.gov

Broth Dilution Method: This quantitative technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov It is a widely used and standardized method. nih.gov

Time-Kill Test: This dynamic assay measures the rate at which a compound kills a microbial population over time, revealing whether the effect is concentration-dependent or time-dependent. nih.gov

Research on this compound has utilized such in vitro models to establish its antimicrobial profile. researchgate.net Studies showed that at a concentration of 100 µg/mL, this compound completely inhibited the visible growth of the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans. researchgate.net However, it did not show activity against Bacillus megaterium, Saccharomyces cerevisiae, or Yarrowia lipolytica at the same concentration. researchgate.net

Table 2: Reported In Vitro Antimicrobial Activity of this compound

| Test Organism | Type | Concentration Tested | Result | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 100 µg/mL | Complete Inhibition | researchgate.net |

| Candida albicans | Fungus (Yeast) | 100 µg/mL | Complete Inhibition | researchgate.net |

| Bacillus megaterium | Gram-positive Bacteria | 100 µg/mL | No Activity | researchgate.net |

| Saccharomyces cerevisiae | Fungus (Yeast) | 100 µg/mL | No Activity | researchgate.net |

| Yarrowia lipolytica | Fungus (Yeast) | 100 µg/mL | No Activity | researchgate.net |

Non-Human Organismal Models for Biological Efficacy Assessment

These models are chosen for their short life cycles, ease of genetic manipulation, and well-understood biology. wikipedia.orgbionomous.ch For instance, Drosophila melanogaster is a popular genetic model for studying human diseases and for screening compounds with insecticidal activity. nih.govbionomous.ch

In the context of this compound, which is produced by the entomopathogenic fungus Beauveria bassiana, insect models are particularly relevant for assessing biological efficacy. nih.gov The fungus itself is pathogenic to a wide range of arthropod pests, and these host insects serve as natural organismal models. nih.govresearchgate.net Bioassays using economically important pests such as aphids, fruit flies, flour beetles, and armyworms are standard for evaluating the efficacy of potential biopesticides derived from fungi. researchgate.net While the parent fungus is widely tested on these organisms, specific efficacy studies of the isolated compound this compound using these standardized non-human models are not extensively documented in the available literature. researchgate.netnih.gov

Table 3: Common Non-Human Organismal Models for Efficacy Assessment

| Model Organism | Phylum/Class | Key Advantages for Efficacy Assessment | Relevant Applications |

| Drosophila melanogaster (Fruit Fly) | Arthropoda/Insecta | Short generation time, well-established genetic tools, 75% of human disease genes have a homolog. bionomous.ch | Insecticidal activity screening, neurotoxicity, developmental biology studies. nih.govfrontiersin.org |

| Caenorhabditis elegans (Nematode) | Nematoda | Transparent body, fully mapped genome and nervous system, rapid life cycle. nih.govbionomous.ch | Toxicity testing, aging research, antimicrobial efficacy. nih.gov |

| Danio rerio (Zebrafish) | Chordata/Actinopterygii | Rapid external development, transparent embryos, genetic similarity to humans. nih.gov | High-throughput screening, developmental toxicity, disease modeling. nih.govfrontiersin.org |

| Various Pest Insects (e.g., Acyrthosiphon pisum, Tribolium castaneum) | Arthropoda/Insecta | Direct targets for potential insecticides, relevant to agricultural applications. researchgate.net | Evaluation of pesticidal efficacy, host-pathogen interactions. researchgate.netresearchgate.net |

Research and Development Perspectives in Applied Biological Systems

Potential in Biological Pest Control Strategies

The use of naturally occurring compounds and microorganisms for pest control is a cornerstone of sustainable agriculture. Bassianolone, produced by fungi such as Beauveria bassiana, has emerged as a compound of interest in the development of novel pest management strategies. indogulfbioag.com

This compound is recognized as a promising biopesticide lead compound. scispace.com It is a secondary metabolite produced by entomopathogenic fungi like Beauveria bassiana, which are known for their insecticidal properties. indogulfbioag.com The efficacy of B. bassiana as a biocontrol agent is partly attributed to the array of toxins it releases, which includes this compound. indogulfbioag.com These compounds work by disrupting the physiological processes of the insect host, ultimately leading to its demise. indogulfbioag.com

Research has shown that this compound also functions as an antimicrobial precursor to other compounds, such as cephalosporolides E and F. indogulfbioag.com This antimicrobial activity is significant as it helps to suppress competing microorganisms within the insect host, thereby providing a competitive advantage to B. bassiana for colonization and effective pest control. indogulfbioag.com This dual functionality underscores its potential as a lead compound for developing more targeted and effective biopesticides.

Integrated Pest Management (IPM) is an environmentally sensitive approach that combines various pest control methods to manage pest populations with the least possible hazard to people, property, and the environment. frontiersin.orglifechemicals.com The secondary metabolites produced by entomopathogenic fungi, including this compound, are valuable components of IPM systems. scispace.com The application of Beauveria bassiana-based products is a recommended strategy within IPM programs for controlling various agricultural pests. frontiersin.org

The integration of biopesticides derived from or inspired by compounds like this compound into IPM programs offers a way to reduce reliance on synthetic chemical pesticides. indogulfbioag.com Research has demonstrated that the efficacy of B. bassiana can be enhanced when used in conjunction with sublethal doses of chemical insecticides, highlighting a synergistic approach that is a key principle of IPM. indogulfbioag.com This combination can lead to more effective pest control while minimizing the environmental footprint of chemical agents. indogulfbioag.com The timing of application, often recommended for periods of high humidity or low UV light, is another critical factor for maximizing the effectiveness of B. bassiana and its metabolites within an IPM framework. cornell.edu

| Organism | Compound | Role in Pest Control |

| Beauveria bassiana | This compound | Biopesticide lead compound, antimicrobial precursor |

| Beauveria bassiana | Beauvericin | Toxin, disrupts insect physiological processes |

| Beauveria bassiana | Tenellin | Toxin, enhances fungal pathogenicity |

Contribution to Novel Bioactive Compound Discovery

The discovery of novel bioactive compounds from natural sources is a critical endeavor for developing new agrochemicals and other biotechnological products. This compound serves as an example of how fungal metabolites contribute to this field. bio-gene.com.au

The "chemical space" encompasses the vast number of possible molecules that could potentially be synthesized. frontiersin.org Exploring this space is fundamental to discovering new compounds with desirable properties for agrochemical applications. lifechemicals.com Natural products, such as this compound, and their derivatives have historically been a significant source of innovation in the crop protection industry. bio-gene.com.au

The discovery of this compound from Beauveria bassiana contributes to the expansion of the known chemical space for bioactive compounds. scispace.com The unique structural features of such natural products provide novel scaffolds that can be explored for the development of new pesticides. bio-gene.com.au Cheminformatics and artificial intelligence are increasingly being used to navigate this vast chemical space, suggesting structural modifications to known compounds to enhance their biological efficacy. frontiersin.org

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org This knowledge allows for the targeted modification of a compound to enhance its desired effects or reduce unwanted ones. wikipedia.orgresearchgate.net In the context of agrochemical discovery, SAR analysis helps in the design of more potent and selective pesticides. nih.gov

For this compound, understanding its structure is the first step in conducting SAR studies. The chemical structure of (+)-bassianolone has been established, providing a foundation for further investigation. While extensive SAR studies on a wide range of this compound analogs are not widely published, the principles of SAR would involve synthesizing or isolating analogs with modified functional groups. kcl.ac.ukrsc.org These analogs would then be tested to determine how changes in the molecule's structure, such as alterations to its ring system or side chains, affect its insecticidal or antimicrobial activity. nih.gov This iterative process of design, synthesis, and testing is fundamental to optimizing the biological function of lead compounds like this compound. kcl.ac.uk

| Compound Class | Key Structural Features | Importance in SAR |

| Oxazolidinones | 5-S stereo center, ketone group, aromatic ring with meta substitution | Essential for antibacterial activity |

| Carboxyxanthones | Xanthone scaffold with a carboxylic acid group | Serves as a scaffold for developing new bioactive compounds |

| Morpholine Derivatives | Morpholine ring | Biologically active with applications in drug and pesticide development |

Scale-Up and Production Research

For any promising bioactive compound to be utilized commercially, a robust and economically viable production method is essential. Research into the scale-up and production of this compound focuses on optimizing its synthesis by its parent organism, Beauveria bassiana. The journey from laboratory-scale discovery to industrial-scale production involves several stages, from small-scale fermenters (1-10 liters) to pilot (100-1,000 liters) and eventually industrial scales (>1,000 liters). brain-biotech.comevologic.atfermentorchina.com

A significant finding in the production of this compound involves genetic manipulation of the producing fungus. Research has shown that the deletion of the BbpacC gene in Beauveria bassiana, a transcription factor involved in the fungus's response to ambient pH, leads to a significant increase in the production of a yellow-colored compound identified as this compound B. nih.govresearchgate.netresearchgate.net This finding is crucial as it points towards a potential strategy for enhancing the yield of this compound through targeted genetic engineering of the production strain.

Optimizing fermentation conditions is another key area of research for scaling up production. brain-biotech.com For Beauveria bassiana, factors such as the composition of the culture medium (e.g., carbon-to-nitrogen ratio), pH, temperature, and aeration are critical for maximizing the yield of secondary metabolites. mdpi.comnih.gov Studies have identified optimal conditions for the growth and sporulation of B. bassiana, which can be adapted to favor the production of specific metabolites like this compound. researchgate.netmdpi.com For large-scale production, parameters such as a temperature of around 25°C, a pH of approximately 5.4, and constant agitation are often considered. researchgate.net The transition from laboratory to industrial scale presents challenges in maintaining these optimal conditions consistently. evologic.atteknoscienze.com

| Compound | Producing Organism | Key Production Finding |

| This compound B | Beauveria bassiana | Deletion of the BbpacC gene promotes production. nih.govresearchgate.netresearchgate.net |

| Oosporein | Beauveria bassiana | Production is regulated by transcription factors BbPacC and Bbmsn2. nih.govresearchgate.net |

| Dipicolinic acid | Beauveria bassiana | Production is eliminated upon deletion of the BbpacC gene. nih.govresearchgate.net |

Optimization of Fermentation and Culture Conditions

The production of this compound, a secondary metabolite from the entomopathogenic fungus Beauveria bassiana, is intricately linked to the specific conditions of its cultivation. Optimization of fermentation parameters, including medium composition and physical conditions, is critical for maximizing yield. Research into both solid-state and submerged liquid fermentation has identified key factors that influence the biosynthesis of this compound and other metabolites.

General culture conditions for Beauveria bassiana have been established to support robust growth and secondary metabolite production. Optimal temperatures typically range around 25°C. researchgate.netnih.gov For liquid fermentation, constant agitation between 200 and 400 rpm is necessary, with an optimal starting pH of approximately 5.4 to 6.0. researchgate.netresearchgate.net In solid-state fermentation, moisture content is a critical variable, with optimal levels reported around 40%. nih.gov

Nutrient availability, particularly the sources of carbon and nitrogen, and their ratio, plays a pivotal role. Studies on B. bassiana have explored various media like Potato Dextrose Broth (PDB), Czapek-Dox Broth (CZB), and Sabouraud Dextrose Broth (SDB) for metabolite production. nih.govtandfonline.com More specifically, research has shown that limiting certain nutrients can trigger the production of specific compounds. The isolation of (+)-bassianolone has been reported from cultures of Beauveria bassiana grown under low-nitrogen conditions. oup.com Furthermore, under sulfur-limiting conditions, the fungus was observed to produce cephalosporolides E and F, which are proposed to derive from a this compound precursor, indicating that nutrient stress is a key trigger for the biosynthetic pathway. researchgate.net

The table below summarizes the key fermentation and culture parameters that have been optimized for the production of metabolites in Beauveria bassiana, the source of this compound.

| Parameter | Optimal Condition/Value | Fermentation Type | Reference |

|---|---|---|---|

| Temperature | 25°C | Liquid & Solid-State | researchgate.netnih.gov |

| pH | 5.4 - 6.0 | Liquid | researchgate.net |

| Agitation | 200 - 400 rpm | Liquid | researchgate.net |

| Moisture Content | 40% | Solid-State | nih.gov |

| Nutrient Conditions | Low-Nitrogen | Not Specified | oup.com |

| Nutrient Conditions | Sulfur-Limiting | Not Specified | researchgate.net |

Biotechnological Approaches for Enhanced Production

Metabolic engineering presents a powerful strategy for enhancing the production of desired secondary metabolites like this compound. ebsco.comwikipedia.org This involves the targeted genetic modification of the producing organism to optimize its metabolic pathways, often by manipulating regulatory genes or the biosynthetic gene clusters (BGCs) directly. ebsco.comwikipedia.org

A significant breakthrough in enhancing this compound B production in Beauveria bassiana has come from the manipulation of the pH-responsive transcription factor PacC. nih.govpensoft.net Transcription factors are key regulatory proteins that control the expression of numerous genes, including those involved in secondary metabolism. nih.gov The BbpacC gene in B. bassiana is a crucial regulator that responds to ambient pH and governs the production of several metabolites. nih.gov

Research has demonstrated that the targeted deletion of the BbpacC gene leads to a dramatic shift in the metabolic output of the fungus. nih.gov While the loss of BbpacC function eliminated the production of compounds such as oxalic acid and the insecticidal dipicolinic acid, it simultaneously caused a significant and notable increase in the production of this compound B. nih.govnih.gov Quantitative analysis revealed that the strain with the deleted BbpacC gene (ΔBbpacC) exhibited an elevated production of this compound B, with yields over 20-fold higher compared to the wild-type strain after 14 days of growth. researchgate.net This finding suggests that the BbpacC transcription factor acts as a negative regulator for this compound B biosynthesis, and its removal redirects metabolic flux towards the production of this compound.

The table below details the results from a key study on the biotechnological enhancement of this compound B production.

| Fungal Strain | Genetic Modification | Key Research Finding | Reference |

|---|---|---|---|

| Beauveria bassiana (Wild Type) | None (Control) | Baseline production of this compound B. | researchgate.net |

| Beauveria bassiana ΔBbpacC | Deletion of the BbpacC transcription factor gene. | Over 20-fold increase in this compound B production compared to the wild type. Production of oxalic acid and dipicolinic acid was abolished. | researchgate.netnih.gov |

Challenges and Future Directions in Bassianolone Research

Elucidation of Undetermined Molecular Mechanisms of Action

Bassianolone has been identified as an antimicrobial compound, showing selective activity against certain gram-positive cocci and fungi. researchgate.netresearchgate.net It is the natural precursor to cephalosporolides E and F, which are formed through an acid-catalyzed dehydrative rearrangement of this compound. basf.comchim.it Interestingly, unlike this compound, cephalosporolides E and F exhibit no antimicrobial activity, indicating a distinct structure-activity relationship and a specific mechanism of action for the precursor molecule. basf.comchim.it

However, the precise molecular targets and pathways through which this compound exerts its antimicrobial effects are largely unknown. Future research must move beyond preliminary screening to pinpoint the specific cellular components it interacts with. Key questions remain: Does it disrupt cell wall synthesis, compromise membrane integrity, inhibit essential enzymes, or interfere with nucleic acid and protein synthesis? Investigating these potential mechanisms through target-based screening, cellular imaging, and biochemical assays is a primary challenge. Further studies are required to fully analyze its biological activity, a process that has been partly hampered by the need for sufficient quantities of the pure compound, which may be addressed through chemical synthesis. researchgate.netresearchgate.net

Comprehensive Characterization of Ecological Roles and Interactions

This compound is one of many secondary metabolites produced by the entomopathogenic fungus Beauveria bassiana. frontiersin.orgresearchgate.net These compounds are crucial for the fungus's life cycle, which involves complex interactions with its insect host and competing microbes. nih.govfrontiersin.org this compound production occurs under stressful, low-nitrogen conditions, suggesting a role in survival and adaptation. basf.com Its established antimicrobial properties strongly imply that it functions to suppress competing bacteria and fungi, giving B. bassiana a competitive edge in colonizing and utilizing the nutrient-rich insect cadaver. researchgate.netindogulfbioag.com

A significant challenge is to move from this inferred role to a direct demonstration of its function in a complex ecological context. Research is needed to quantify this compound production during different stages of insect infection and carcass colonization. Understanding its contribution relative to other secreted metabolites like beauvericin, oosporein, and bassianolide (B19859) is essential for a holistic view of the chemical ecology of B. bassiana. frontiersin.orgindogulfbioag.com Furthermore, its potential endophytic role, where B. bassiana lives within plant tissues, is an unexplored area; this compound could play a role in protecting the host plant from pathogens. researchgate.net

Harnessing Biosynthetic Pathways for Targeted Production

The production of this compound is intricately linked to the fungus's regulatory networks. A key breakthrough was the discovery that the pH-responsive transcription factor, BbPacC, regulates its synthesis. asm.org The deletion of the gene encoding BbPacC was found to suppress the production of other metabolites, such as oxalic acid and dipicolinic acid, while promoting the output of this compound B, a yellow-colored pigment. nih.govasm.orgrsc.org This finding highlights a direct strategy for metabolic engineering: manipulating specific regulatory genes to channel metabolic flux towards the desired compound.

The primary challenge in this area is to fully map the this compound biosynthetic gene cluster (BGC) and understand its regulation. While global regulators like BbPacC have been identified, pathway-specific transcription factors may also be involved. researchgate.netrsc.org Harnessing this pathway for targeted production involves several advanced strategies:

Gene Knockout/Overexpression: Systematically modifying regulatory genes (like BbPacC) and putative biosynthetic genes to increase yield. nih.govrsc.org

Heterologous Expression: Transferring the entire this compound BGC into a well-characterized microbial host, such as Aspergillus nidulans or Streptomyces species, that is optimized for high-yield fermentation. rsc.orgfrontiersin.orgnih.govnih.gov This approach can simplify purification and overcome the limitations of the native producer's slow growth or complex metabolism. rsc.org

Synthetic Biology: Re-engineering the biosynthetic pathway to create novel derivatives of this compound for structure-activity relationship studies.

These approaches are fundamental for producing the quantities of this compound needed for advanced mechanistic studies and applied research.

| Regulatory Factor | Organism | Effect on this compound Production | Research Application |

| BbPacC (Transcription Factor) | Beauveria bassiana | Deletion of the BbpacC gene promotes the production of this compound B. nih.govasm.orgrsc.orgresearchgate.net | Targeted overproduction of this compound for research and discovery of other regulated metabolites. |

| Low-Nitrogen Stress | Beauveria bassiana | Induces the production of this compound. basf.com | Optimizing fermentation conditions to maximize yield. |

Development of Advanced Delivery Systems for Applied Research

For any bioactive compound, transitioning from laboratory discovery to applied research—such as evaluating its efficacy in complex environments—requires stable and effective delivery methods. For this compound, this research is still in its infancy. The development of advanced delivery systems is a forward-looking challenge aimed at protecting the molecule from degradation and ensuring its availability for study.

Future research could explore nanoformulations, which have shown promise for other natural products. horizonepublishing.comnih.gov Potential systems could include:

Liposomes or Nanoparticles: Encapsulating this compound to enhance its stability and solubility, allowing for controlled release during experiments. nih.gov

Mycopesticide Formulations: Integrating engineered, this compound-overproducing B. bassiana strains into formulations that improve their viability and infectivity as biocontrol agents. horizonepublishing.com

The term "delivery" in this context also includes simply obtaining the compound for study. Total synthesis of this compound is a viable, albeit complex, route to acquire pure material for biological assays, bypassing the need for fungal extraction and purification. adelaide.edu.au Developing efficient synthetic routes is a key goal for chemical research on this compound. This type of "delivery" is crucial for conducting the rigorous, hypothesis-driven "action research" needed to validate its potential applications. emeraldgrouppublishing.comwesternsydney.edu.au

Integration of Omics Technologies (e.g., Metabolomics, Proteomics, Genomics)

The study of fungal secondary metabolites has been revolutionized by "omics" technologies. rsc.org These tools are essential for overcoming the challenge that most BGCs are silent or expressed at very low levels under standard laboratory conditions. rsc.orgmdpi.com

Genomics and Transcriptomics: Genome sequencing of B. bassiana has been instrumental in identifying the BGCs responsible for producing various metabolites. Transcriptomic analysis (studying gene expression) under different conditions (e.g., during insect infection, in different culture media) can reveal when the this compound BGC is activated and which regulatory factors are involved. mdpi.com The identification of the role of BbPacC was a direct result of this type of investigation. asm.orgrsc.org

Metabolomics: This technology focuses on the comprehensive analysis of all metabolites produced by an organism. GC-MS-based metabolomic studies have revealed significant heterogeneity in the secondary metabolite profiles among different isolates of B. bassiana. cabidigitallibrary.orginformaticsjournals.co.in Such approaches can identify novel derivatives of this compound and correlate their production with specific genetic backgrounds or environmental conditions. cabidigitallibrary.org For instance, a derivative, 5-Oxotetrahydrofuran-2-carboxylic acid, was detected in some isolates but not others, highlighting intraspecific metabolic diversity. cabidigitallibrary.org

Proteomics: The study of proteins can identify the enzymes involved in the this compound biosynthetic pathway and the regulatory proteins that control their expression.

Integrating these omics datasets provides a powerful, systems-biology approach to understanding, and ultimately manipulating, this compound production.

| Omics Technology | Application in this compound Research | Key Findings/Potential |

| Genomics | Identification of the biosynthetic gene cluster (BGC) for this compound and other secondary metabolites. mdpi.com | Provides the genetic blueprint for metabolic engineering and heterologous expression. |

| Transcriptomics | Studying the expression of the this compound BGC and regulatory genes like BbpacC under various conditions. rsc.orgmdpi.com | Reveals conditions that activate gene expression and identifies key regulators for targeted manipulation. |

| Metabolomics | Profiling the secondary metabolites of different B. bassiana strains to identify this compound and its derivatives. cabidigitallibrary.orginformaticsjournals.co.in | Discovered heterogeneity among isolates and identified novel related compounds, enabling selection of high-producing strains. |

| Proteomics | Identifying the enzymes and regulatory proteins directly involved in this compound synthesis and its control. | Can confirm the function of genes within the BGC and uncover post-translational regulatory mechanisms. |

Emerging Research Areas for this compound and Related Compounds

Looking forward, research on this compound is poised to expand into several exciting new areas, building upon the foundational knowledge currently being established.

Synergistic and Antagonistic Interactions: Investigating how this compound interacts with other B. bassiana metabolites (e.g., oosporein, beauvericin) is a key emerging area. It may act synergistically to enhance antimicrobial or insecticidal activity, or its production may be antagonistic to others as the fungus shifts its metabolic priorities.